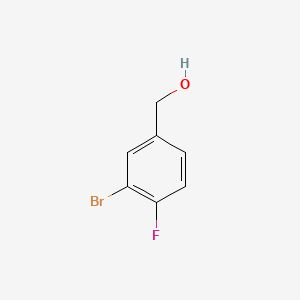

3-Bromo-4-fluorobenzyl alcohol

Beschreibung

The exact mass of the compound 3-Bromo-4-fluorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-4-fluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVVROFWONXXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378399 | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-03-0 | |

| Record name | 3-Bromo-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-fluorobenzyl Alcohol (CAS: 77771-03-0): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-fluorobenzyl alcohol, with the CAS number 77771-03-0, is a crucial halogenated aromatic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzyl ring, imparts desirable physicochemical properties and versatile reactivity, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Bromo-4-fluorobenzyl alcohol, with a particular focus on its role in the development of therapeutics for neurological disorders. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support researchers in their drug discovery endeavors.

Physicochemical Properties

3-Bromo-4-fluorobenzyl alcohol is a colorless to light orange or yellow clear liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 77771-03-0 | [1] |

| Molecular Formula | C₇H₆BrFO | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 90 °C at 0.2 mmHg | [1] |

| Density | 1.67 g/cm³ | [1] |

| Refractive Index (n20D) | 1.56 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of 3-Bromo-4-fluorobenzyl alcohol

The synthesis of 3-Bromo-4-fluorobenzyl alcohol is most commonly achieved through the reduction of a corresponding benzoic acid derivative. A detailed experimental protocol for a high-yield synthesis is provided below.

Experimental Protocol: Reduction of 3-Bromo-4-fluorobenzoic Acid

This two-step, one-pot procedure involves the formation of a mixed anhydride from 3-bromo-4-fluorobenzoic acid, followed by its in-situ reduction with sodium borohydride to yield the target benzyl alcohol.[2][3]

Materials:

-

3-Bromo-4-fluorobenzoic acid

-

Methyl chloroformate

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride

-

Water

-

Methylene chloride

-

Magnesium sulfate, anhydrous

Procedure:

-

In a reaction vessel, dissolve 4.2 g of 3-bromo-4-fluorobenzoic acid and 1.95 g of methyl chloroformate in 30 ml of anhydrous tetrahydrofuran.

-

While stirring at 20°C, add a solution of 2 g of triethylamine in 5 ml of tetrahydrofuran dropwise.

-

Continue stirring the mixture for an additional 40 minutes at 20-25°C. A precipitate of triethylamine hydrochloride will form.

-

Filter off the precipitated hydrochloride.

-

To the filtrate, add a solution of 5.5 g of sodium borohydride in 20 ml of water dropwise, maintaining the temperature between 10°C and 20°C with stirring.

-

Continue stirring for an additional 4 hours at 20°C.

-

Pour the reaction mixture into 100 ml of water.

-

Extract the aqueous mixture with 80 ml of methylene chloride.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain 3-bromo-4-fluorobenzyl alcohol as a colorless oil.

Expected Yield: Approximately 1.95 g (95% of theoretical yield).[2][3]

References

- 1. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-BroMo-4-fluorobenzyl alcohol | 77771-03-0 [chemicalbook.com]

3-Bromo-4-fluorobenzyl alcohol molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-4-fluorobenzyl Alcohol

For researchers, scientists, and professionals in drug development, 3-Bromo-4-fluorobenzyl alcohol is a key building block in the synthesis of complex organic molecules. Its halogenated phenyl ring structure makes it a versatile reagent for creating novel compounds with specific biological activities, particularly in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a detailed overview of its fundamental properties.

Core Molecular Data

The essential molecular information for 3-Bromo-4-fluorobenzyl alcohol is summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C7H6BrFO | [1][2][3] |

| Molecular Weight | 205.03 g/mol | [1] |

| CAS Number | 77771-03-0 | [1][2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-fluorobenzyl alcohol is provided below. These characteristics are vital for its application in various experimental settings.

| Property | Value |

| Appearance | Colorless to light orange to yellow clear liquid |

| Density | 1.67 g/mL |

| Boiling Point | 90 °C @ 0.2 mmHg |

| Refractive Index | n20D 1.56 |

| Purity | ≥ 98% (GC) |

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.

Experimental Protocol: Synthesis Overview

The synthesis of 3-bromo-4-fluoro-benzyl alcohol can be achieved through the reduction of 3-bromo-4-fluoro-benzoic acid.[4][5] A general experimental workflow is outlined below.

A detailed protocol involves dissolving 3-bromo-4-fluoro-benzoic acid and chloroformic acid methyl ester in tetrahydrofuran.[4] Triethylamine is then added, leading to the precipitation of hydrochloride, which is subsequently filtered off.[4] A solution of sodium borohydride in water is added to the filtrate, and the reaction is stirred for several hours.[4][5] The final product is obtained after an aqueous workup, extraction with methylene chloride, drying of the organic phase, and removal of the solvent in vacuo, yielding 3-bromo-4-fluoro-benzyl alcohol as a colorless oil.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-BroMo-4-fluorobenzyl alcohol | 77771-03-0 [chemicalbook.com]

- 3. 3-bromo-4-fluorobenzyl alcohol,77771-03-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 4. prepchem.com [prepchem.com]

- 5. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, imparts specific reactivity and physical characteristics that make it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

The physical properties of 3-Bromo-4-fluorobenzyl alcohol are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 77771-03-0 | [1][2][] |

| Molecular Formula | C₇H₆BrFO | [1][2][] |

| Molecular Weight | 205.02 g/mol | [1][2][] |

| Appearance | Colorless to light yellow liquid/oil | [2][4] |

| Boiling Point | 80°C at 0.5 mmHg | [1] |

| Density | ~1.658 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.5590 to 1.5630 | [1] |

| Purity | Typically ≥98% (by GC) | [2] |

| Solubility | Soluble in water | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the methodologies for key experiments related to 3-Bromo-4-fluorobenzyl alcohol.

Synthesis of 3-Bromo-4-fluorobenzyl Alcohol via Reduction

This protocol is adapted from a documented synthesis method involving the reduction of a carboxylic acid derivative.[4]

Objective: To synthesize 3-Bromo-4-fluorobenzyl alcohol from 3-bromo-4-fluoro-benzoic acid.

Materials:

-

3-bromo-4-fluoro-benzoic acid

-

Methyl chloroformate

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Water (deionized)

-

Methylene chloride (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Formation of Mixed Anhydride: In a reaction vessel, dissolve 4.2 g of 3-bromo-4-fluoro-benzoic acid and 1.95 g of methyl chloroformate in 30 ml of anhydrous tetrahydrofuran (THF).

-

At a controlled temperature of 20°C, add a solution of 2 g of triethylamine dissolved in 5 ml of THF dropwise to the mixture.

-

Stir the mixture for an additional 40 minutes at 20-25°C. The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

Remove the precipitate by suction filtration.

-

Reduction Step: To the filtrate, add a solution of 5.5 g of sodium borohydride dissolved in 20 ml of water dropwise, maintaining the temperature between 10-20°C with stirring.

-

Continue stirring the reaction mixture for 4 hours at 20°C.

-

Work-up and Extraction: Pour the reaction mixture into 100 ml of water.

-

Extract the aqueous mixture with 80 ml of methylene chloride.

-

Separate the organic phase. Dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent (methylene chloride) by distillation under reduced pressure (in vacuo). The product, 3-bromo-4-fluorobenzyl alcohol, is obtained as a colorless oil.[4]

Determination of Boiling Point (Reduced Pressure)

Given that many organic compounds decompose at their atmospheric boiling point, determination under reduced pressure is standard. The Thiele tube method is a common and effective technique for small sample volumes.[5][6][7]

Objective: To accurately measure the boiling point of a liquid sample at a specific pressure.

Procedure:

-

Place a few milliliters of the 3-Bromo-4-fluorobenzyl alcohol sample into a small test tube.

-

Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end-up, into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Gently heat the arm of the Thiele tube. Observe the sample.

-

As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[7] Record this temperature along with the pressure from the vacuum system.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard method to determine the purity of volatile and semi-volatile organic compounds.

Objective: To determine the percentage purity of a sample of 3-Bromo-4-fluorobenzyl alcohol.

General Procedure:

-

Sample Preparation: Prepare a dilute solution of the 3-Bromo-4-fluorobenzyl alcohol sample in a suitable volatile solvent, such as methanol or ethyl acetate.[8]

-

Instrument Conditions (Typical):

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds.[10]

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

-

Data Interpretation: The resulting chromatogram will show peaks corresponding to different components in the sample. The purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the key stages in the synthesis and subsequent purification of 3-Bromo-4-fluorobenzyl alcohol, as detailed in the experimental protocol.

Caption: A logical workflow diagram illustrating the synthesis and purification process.

References

- 1. 3-BroMo-4-fluorobenzyl alcohol | 77771-03-0 [chemicalbook.com]

- 2. 3-bromo-4-fluorobenzyl alcohol,77771-03-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 4. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. ewai-group.com [ewai-group.com]

- 10. series.publisso.de [series.publisso.de]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties

3-Bromo-4-fluorobenzyl alcohol is a halogenated aromatic alcohol. Its structure and properties make it a useful intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Data Presentation

A summary of the key physical properties for 3-Bromo-4-fluorobenzyl alcohol is presented below. It should be noted that the boiling point and density are not specified in the available literature and would require experimental determination.

| Property | Value |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.03 g/mol |

| Boiling Point | Data not available |

| Density | Data not available |

| Appearance | Colorless to light yellow liquid |

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are crucial for the accurate characterization of chemical substances.

Determination of Boiling Point

The boiling point of an organic compound is the temperature at which its vapor pressure equals the external atmospheric pressure.[1] A common and effective method for determining the boiling point of a small quantity of a liquid is the capillary method.[2]

Protocol:

-

A small amount of the 3-Bromo-4-fluorobenzyl alcohol is placed in a small test tube or fusion tube.[2]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[2]

-

The test tube is then attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block).[1][2]

-

The sample is heated slowly and uniformly.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3] This temperature should be recorded, along with the atmospheric pressure.[4]

Determination of Density

The density of a liquid is its mass per unit volume and is an important physical property for identification and purity assessment.

Protocol:

-

An empty, dry graduated cylinder or pycnometer is accurately weighed using an analytical balance.[5][6]

-

A known volume of 3-Bromo-4-fluorobenzyl alcohol is added to the graduated cylinder. The volume should be read from the bottom of the meniscus.[6]

-

The graduated cylinder containing the liquid is then reweighed.[5]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[5]

Synthesis Workflow

The following diagram illustrates a synthetic pathway for the preparation of 3-Bromo-4-fluorobenzyl alcohol from 3-bromo-4-fluoro-benzoic acid, as described in the patent literature.[7]

Caption: Synthesis of 3-Bromo-4-fluorobenzyl alcohol.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 3-Bromo-4-fluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromo-4-fluorobenzyl alcohol, a versatile intermediate in the pharmaceutical and chemical industries.[1] Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various analytical procedures. This document outlines the predicted solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Concepts in Solubility

The solubility of an organic compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] Factors such as temperature, pressure (for gases), and molecular size also play a significant role.[2] 3-Bromo-4-fluorobenzyl alcohol (C₇H₆BrFO) is a polar molecule due to the presence of the hydroxyl (-OH) and fluoro (-F) groups, as well as the bromo (-Br) group, which contributes to its molecular weight and potential for van der Waals interactions.[1][3]

Predicted Solubility Profile

Disclaimer: The following table summarizes the predicted qualitative solubility. This information is intended as a guideline for solvent selection and should be confirmed by experimental determination.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of the alcohol can form hydrogen bonds with methanol. |

| Ethanol | High | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor. | |

| Isopropanol | Moderate to High | The larger alkyl group may slightly reduce miscibility compared to methanol and ethanol. | |

| Water | Sparingly Soluble | While the alcohol group is polar, the overall molecule has significant nonpolar character from the benzene ring and halogens, limiting water solubility.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |

| Acetone | High | The ketone group in acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.[4] | |

| Acetonitrile | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. | |

| Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. | |

| Nonpolar | Hexane | Low / Insoluble | The significant difference in polarity between the polar solute and nonpolar solvent will likely result in poor solubility. |

| Toluene | Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via pi-pi stacking, potentially leading to some solubility. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent that can dissolve many organic compounds of intermediate polarity. |

| Chloroform | Moderate to High | Similar to DCM, chloroform is a good solvent for many organic molecules. |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of 3-Bromo-4-fluorobenzyl alcohol in a given solvent. This procedure can be adapted for both qualitative and semi-quantitative analysis.

Materials:

-

3-Bromo-4-fluorobenzyl alcohol (solid or liquid)[1]

-

A selection of organic solvents (as per the table above)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

-

Spatula

-

pH paper (for aqueous solutions)[5]

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Label test tubes for each solvent to be tested.

-

-

Qualitative Solubility Assessment: [6][7]

-

Add approximately 25 mg of 3-Bromo-4-fluorobenzyl alcohol to a test tube.

-

Add the selected solvent dropwise (e.g., in 0.25 mL increments) up to a total of 0.75 mL.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[6][7]

-

Observe the mixture to determine if the compound has completely dissolved.

-

Record the substance as "soluble," "partially soluble," or "insoluble" at this concentration.

-

-

Semi-Quantitative Solubility Determination (Shake-Flask Method): [2]

-

Prepare a saturated solution by adding an excess amount of 3-Bromo-4-fluorobenzyl alcohol to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[2]

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant.

-

Determine the concentration of the dissolved solute in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

-

Acid-Base Solubility Tests: [5][8]

-

To investigate the acidic or basic nature of the compound, its solubility in aqueous acidic and basic solutions can be tested.

-

Test solubility in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[5][6]

-

As 3-Bromo-4-fluorobenzyl alcohol is a neutral compound, it is expected to be insoluble in these aqueous solutions.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of an organic compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of 3-Bromo-4-fluorobenzyl alcohol and a practical framework for its experimental determination. Accurate solubility data is essential for the effective use of this compound in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. 3-bromo-4-fluorobenzyl alcohol,77771-03-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 4. Page loading... [guidechem.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-fluorobenzyl alcohol. Due to the limited availability of directly published experimental data for this specific compound, the presented spectral data are predicted based on the known chemical shifts and coupling constants of structurally similar compounds, including 3-fluorobenzyl alcohol, 3-bromobenzyl alcohol, and 4-fluorobenzyl alcohol. This guide offers a robust framework for the interpretation and prediction of the NMR spectra of this and related halogenated benzyl alcohols, crucial for structural elucidation and purity assessment in research and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-4-fluorobenzyl alcohol is expected to exhibit distinct signals for the benzylic protons, the hydroxyl proton, and the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 3-Bromo-4-fluorobenzyl alcohol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₂- | ~ 4.65 | Doublet (d) | J(H,OH) ≈ 6.0 |

| -OH | ~ 2.0 - 3.0 (variable) | Triplet (t) | J(H,CH₂) ≈ 6.0 |

| H-2 | ~ 7.55 | Doublet (d) | J(H-2, H-6) ≈ 2.0 |

| H-5 | ~ 7.15 | Triplet (t) | J(H-5, F) ≈ J(H-5, H-6) ≈ 8.5 |

| H-6 | ~ 7.35 | Doublet of Doublets (dd) | J(H-6, H-5) ≈ 8.5, J(H-6, H-2) ≈ 2.0 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will result in through-bond C-F couplings, which are valuable for signal assignment.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-4-fluorobenzyl alcohol

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| -CH₂OH | ~ 64.0 | - |

| C-1 | ~ 139.0 | ~ 4.0 |

| C-2 | ~ 132.0 | ~ 3.0 |

| C-3 | ~ 118.0 (d) | ~ 18.0 |

| C-4 | ~ 159.0 (d) | ~ 250.0 |

| C-5 | ~ 117.0 (d) | ~ 21.0 |

| C-6 | ~ 129.0 | ~ 7.0 |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as 3-Bromo-4-fluorobenzyl alcohol.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 3-Bromo-4-fluorobenzyl alcohol.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of 3-Bromo-4-fluorobenzyl alcohol and the predicted proton and carbon assignments based on the expected NMR data.

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-4-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Bromo-4-fluorobenzyl alcohol. This document details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical framework for spectral interpretation, catering to professionals in research and development.

Introduction

3-Bromo-4-fluorobenzyl alcohol (CAS No. 77771-03-0) is a substituted aromatic alcohol with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Infrared spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its molecular structure by identifying its key functional groups. This guide will focus on the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this liquid compound.[3]

Predicted Infrared Absorption Data

The infrared spectrum of 3-Bromo-4-fluorobenzyl alcohol is characterized by the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the aromatic ring, the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the carbon-oxygen (C-O) bond. The following table summarizes the predicted absorption bands and their corresponding assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | CH₂ stretch (from -CH₂OH) |

| 1600 - 1585 | Medium to Weak | Aromatic C=C stretch |

| 1500 - 1400 | Medium to Strong | Aromatic C=C stretch |

| 1260 - 1000 | Strong | C-O stretch (from primary alcohol) |

| 1050 - 1000 | Strong | C-F stretch (aromatic) |

| 680 - 500 | Medium to Strong | C-Br stretch |

Experimental Protocol for FTIR Spectroscopy

This section outlines a detailed methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of 3-Bromo-4-fluorobenzyl alcohol, which is a liquid at room temperature.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

-

Alternatively, salt plates (e.g., NaCl or KBr) for transmission measurements

-

Sample of 3-Bromo-4-fluorobenzyl alcohol (liquid)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

3.2. Sample Preparation and Spectral Acquisition (ATR Method)

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of 3-Bromo-4-fluorobenzyl alcohol onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

3.3. Sample Preparation and Spectral Acquisition (Transmission Method)

-

Sample Preparation: Place one or two drops of 3-Bromo-4-fluorobenzyl alcohol onto a clean salt plate. Carefully place a second salt plate on top to create a thin liquid film.

-

Mounting: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire Spectrum: Collect the spectrum, typically by co-adding 16 to 32 scans.

-

Cleaning: After the measurement, disassemble the salt plates and clean them thoroughly with a dry solvent. Store the plates in a desiccator to prevent damage from moisture.

Visualization of Key Structural Features and IR Assignments

The following diagrams illustrate the logical relationships in the infrared spectroscopic analysis of 3-Bromo-4-fluorobenzyl alcohol.

Caption: Molecular Structure and Corresponding IR Absorptions.

Caption: Experimental Workflow for IR Spectroscopy.

References

- 1. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 2. 3-bromo-4-fluorobenzyl alcohol,77771-03-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 3. H30604.06 [thermofisher.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-Bromo-4-fluorobenzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for determining and understanding the crystal structure of 3-bromo-4-fluorobenzyl alcohol and its derivatives. While a specific crystal structure for the parent compound is not publicly available in crystallographic databases as of this writing, this document outlines the necessary experimental protocols and predictive insights based on analogous halogenated benzyl alcohol structures. This information is intended to empower researchers in the fields of medicinal chemistry and materials science to pursue the crystallographic analysis of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals.[1]

Synthesis and Crystallization Strategies

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of 3-Bromo-4-fluorobenzyl Alcohol

The synthesis of 3-bromo-4-fluorobenzyl alcohol can be achieved through the reduction of the corresponding commercially available 3-bromo-4-fluorobenzaldehyde. A standard laboratory procedure is outlined below.

Experimental Protocol: Reduction of 3-Bromo-4-fluorobenzaldehyde

-

Reaction Setup: A solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled to 0 °C in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), is added portion-wise with stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 3-bromo-4-fluorobenzyl alcohol. Further purification can be achieved by column chromatography on silica gel.

Single Crystal Growth

The growth of high-quality single crystals is a critical and often empirical step. Several common techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, promoting crystal growth.

The choice of solvent is crucial and often determined through screening various common organic solvents.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.

Data Collection

A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, precise crystal structure.

Table 1: Typical Crystallographic Data to be Determined

| Parameter | Description |

| Chemical Formula | The elemental composition of the compound. |

| Formula Weight | The molar mass of the compound. |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations of the crystal. |

| Unit Cell Dimensions (Å, °) | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Density (calculated, g/cm³) | The calculated density of the crystal. |

| Absorption Coefficient (mm⁻¹) | A measure of how strongly the crystal absorbs X-rays. |

| F(000) | The total number of electrons in the unit cell. |

| Crystal Size (mm³) | The dimensions of the crystal used for data collection. |

| θ range for data collection (°) | The range of diffraction angles measured. |

| Index Ranges | The range of Miller indices (h, k, l) collected. |

| Reflections Collected | The total number of diffraction spots measured. |

| Independent Reflections | The number of unique diffraction spots. |

| R_int | The internal consistency of the data. |

| Goodness-of-fit on F² | An indicator of the quality of the structural refinement. |

| Final R indices [I>2σ(I)] | R1 and wR2 values, which indicate the agreement between the calculated and observed structure factors. |

Predicted Intermolecular Interactions and Crystal Packing

Based on studies of other halogenated benzyl alcohols, the crystal packing of 3-bromo-4-fluorobenzyl alcohol derivatives is expected to be governed by a combination of strong and weak intermolecular interactions.

-

Hydrogen Bonding: The primary and strongest interaction is anticipated to be the O-H···O hydrogen bonds, where the hydroxyl group of one molecule acts as a donor and the hydroxyl group of an adjacent molecule acts as an acceptor, forming chains or networks.

-

Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···F), acting as an electrophilic "σ-hole" donor to a Lewis basic region on a neighboring molecule.

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···X Interactions: Weak C-H···F and C-H···Br hydrogen bonds are also expected to play a significant role in the overall crystal packing.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the synthesis and structural analysis of 3-bromo-4-fluorobenzyl alcohol derivatives.

Caption: A flowchart of the experimental process from synthesis to final structure.

Caption: Predicted intermolecular forces governing crystal structure.

Conclusion

This guide provides a foundational framework for researchers and professionals in drug development to approach the crystal structure analysis of 3-bromo-4-fluorobenzyl alcohol and its derivatives. By following the outlined synthetic, crystallization, and diffraction protocols, and by considering the likely intermolecular interactions, the scientific community can further elucidate the solid-state properties of this important class of compounds, paving the way for rational drug design and the development of new therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-4-fluorobenzyl Alcohol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 3-Bromo-4-fluorobenzyl alcohol, a key building block in modern medicinal and agricultural chemistry. The document details its discovery, first successful synthesis, and established experimental protocols. Quantitative data is presented in structured tables, and key chemical pathways are visualized to facilitate a deeper understanding for research and development applications.

Introduction

3-Bromo-4-fluorobenzyl alcohol (CAS No. 77771-03-0) is a substituted benzyl alcohol derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, imparts specific reactivity and properties that are highly sought after in the design of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide will delve into the foundational aspects of this compound, from its initial synthesis to its chemical and physical characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-fluorobenzyl alcohol is provided in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 77771-03-0 | [1][2] |

| Molecular Formula | C₇H₆BrFO | [1][2] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 90 °C at 0.2 mmHg | [1] |

| Density | 1.67 g/cm³ | [1] |

| Refractive Index | n20/D 1.56 | [1] |

| Purity | ≥ 98% (GC) | [1] |

First Synthesis and Discovery

The first detailed public disclosure of the synthesis of 3-Bromo-4-fluorobenzyl alcohol appears in a European Patent Application filed by Bayer AG, published in 1982. This suggests its emergence as a compound of interest in the early 1980s, likely driven by the growing demand for fluorinated intermediates in the development of new bioactive molecules. The synthesis described is a two-step process starting from 3-Bromo-4-fluorobenzoic acid.

The overall synthetic transformation is depicted in the following workflow diagram:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-bromo-4-fluorobenzyl alcohol from 3-bromo-4-fluorobenzoic acid. Three common reduction methods are presented, offering flexibility in reagent choice and reaction conditions. The primary method, a two-step, one-pot procedure involving a mixed anhydride intermediate followed by reduction with sodium borohydride, is highlighted for its high yield and operational simplicity. Alternative protocols using lithium aluminum hydride (LiAlH4) and a borane tetrahydrofuran (BH3-THF) complex are also described, providing a broader scope for process optimization. This guide includes comprehensive experimental procedures, a summary of quantitative data, and expected product characterization to aid researchers in the efficient and successful synthesis of this important chemical intermediate.

Introduction

3-Bromo-4-fluorobenzyl alcohol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its halogenated phenyl ring provides a versatile scaffold for further chemical modifications. The reduction of the carboxylic acid moiety in 3-bromo-4-fluorobenzoic acid to a primary alcohol is a critical transformation in the preparation of this intermediate. This document outlines three reliable methods for this reduction, each with distinct advantages in terms of reactivity, selectivity, and handling requirements.

Data Presentation

| Method | Reducing Agent | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Purity |

| Mixed Anhydride Reduction | Sodium Borohydride | Methyl Chloroformate, Triethylamine | Tetrahydrofuran, Water | ~5 hours | 95%[1] | High |

| Direct Reduction with Hydride | Lithium Aluminum Hydride | - | Anhydrous Tetrahydrofuran | ~4-6 hours | Good-High | High |

| Direct Reduction with Borane Complex | Borane-THF Complex | - | Anhydrous Tetrahydrofuran | ~8-12 hours | Good-High | High |

Experimental Protocols

Method 1: Mixed Anhydride Reduction with Sodium Borohydride

This two-step, one-pot method proceeds through the formation of a mixed anhydride intermediate, which is then reduced in situ by sodium borohydride. This approach is often preferred for its high yield and the use of a milder reducing agent compared to LiAlH4.

Materials:

-

3-bromo-4-fluorobenzoic acid

-

Methyl chloroformate

-

Triethylamine

-

Sodium borohydride

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane

-

Magnesium sulfate, anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure: [1]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4.2 g of 3-bromo-4-fluorobenzoic acid and 1.95 g of methyl chloroformate in 30 ml of anhydrous tetrahydrofuran.

-

To this solution, add a solution of 2 g of triethylamine in 5 ml of tetrahydrofuran dropwise at 20°C.

-

Stir the resulting mixture for 40 minutes at 20-25°C. A precipitate of triethylamine hydrochloride will form.

-

Filter off the precipitated hydrochloride.

-

To the filtrate, add a solution of 5.5 g of sodium borohydride in 20 ml of water dropwise, maintaining the temperature between 10-20°C.

-

Continue stirring the reaction mixture for an additional 4 hours at 20°C.

-

Pour the reaction mixture into 100 ml of water and extract with 80 ml of dichloromethane.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain 3-bromo-4-fluorobenzyl alcohol as a colorless oil. (Expected yield: ~1.95 g, 95%)

Method 2: Direct Reduction with Lithium Aluminum Hydride (LiAlH4)

Lithium aluminum hydride is a powerful reducing agent capable of directly converting carboxylic acids to primary alcohols. This method is typically faster than the borane reduction but requires strict anhydrous conditions and careful handling of the reagent.

Materials:

-

3-bromo-4-fluorobenzoic acid

-

Lithium aluminum hydride (LiAlH4)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

15% aqueous sodium hydroxide

-

Water, deionized

-

Magnesium sulfate, anhydrous

-

Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere, suspend a calculated excess (typically 1.5-2 equivalents) of lithium aluminum hydride in anhydrous tetrahydrofuran.

-

Dissolve 3-bromo-4-fluorobenzoic acid in anhydrous tetrahydrofuran and add it dropwise to the LiAlH4 suspension at 0°C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the aluminum salts and wash the filter cake with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 3-bromo-4-fluorobenzyl alcohol.

Method 3: Direct Reduction with Borane-Tetrahydrofuran (BH3-THF) Complex

Borane-THF is a more selective reducing agent than LiAlH4 and is particularly effective for the reduction of carboxylic acids in the presence of other functional groups. The reaction is typically slower.

Materials:

-

3-bromo-4-fluorobenzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Dichloromethane or Ethyl acetate

-

Water, deionized

-

Brine solution

-

Sodium sulfate, anhydrous

-

Standard laboratory glassware and magnetic stirrer under an inert atmosphere

Procedure: [1]

-

In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-4-fluorobenzoic acid in anhydrous tetrahydrofuran.

-

Cool the solution to 0°C (ice bath) and add the borane-THF complex solution (typically 1.5-2 equivalents) dropwise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, monitoring the reaction by TLC. Gentle heating (40-50°C) may be applied if the reaction is sluggish.

-

Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess borane (Note: effervescence will be observed).

-

Stir the mixture at room temperature for 2 hours.

-

Pour the mixture into water and extract with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and then with brine solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain 3-bromo-4-fluorobenzyl alcohol.

Product Characterization

The identity and purity of the synthesized 3-bromo-4-fluorobenzyl alcohol can be confirmed by spectroscopic methods.

-

¹H NMR: Spectral data for 3-bromo-4-fluorobenzyl alcohol is available and can be used for comparison.

Mandatory Visualizations

Caption: Overview of synthetic routes for 3-bromo-4-fluorobenzyl alcohol.

Caption: Reaction pathway for the mixed anhydride reduction method.

References

Application Notes and Protocols for the Reduction of 3-bromo-4-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of 3-bromo-4-fluorobenzoic acid to (3-bromo-4-fluorophenyl)methanol. Direct reduction of carboxylic acids with sodium borohydride is generally inefficient. Therefore, a two-step protocol is presented, involving the initial esterification of the carboxylic acid to its methyl ester, followed by reduction with sodium borohydride in a mixed solvent system. This method offers high yields and selectivity.

Introduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones.[1][2][3] Carboxylic acids are generally resistant to reduction by NaBH₄ under standard conditions.[1][4] To achieve the desired transformation of 3-bromo-4-fluorobenzoic acid to the corresponding benzyl alcohol, an activation of the carboxylic acid is necessary. A robust and widely applicable method is the conversion of the carboxylic acid to its methyl ester, which is then readily reduced by sodium borohydride. This two-step approach is highly efficient, with reported yields for the reduction of aromatic esters in the range of 70-92%.[5] This method is also valued for its chemoselectivity, as it does not typically affect other functional groups such as amides, nitriles, or nitro groups.[5]

Data Presentation

Table 1: Physical and Chemical Properties of Reactants, Intermediates, and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 138-140[5][6][7] | 306.6[5][6] |

| Methyl 3-bromo-4-fluorobenzoate | C₈H₆BrFO₂ | 233.03[1] | 29-30 | 124 @ 22 mmHg[8] |

| (3-bromo-4-fluorophenyl)methanol | C₇H₆BrFO | 205.02 | Not available | Not available |

| Sodium Borohydride | NaBH₄ | 37.83 | >300 (decomposes) | Not applicable |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |

| 1 | Esterification | 3-bromo-4-fluorobenzoic acid, Methanol, Acetyl chloride | Methanol | Room Temperature | 20 hours | ~90%[9] |

| 2 | Reduction | Methyl 3-bromo-4-fluorobenzoate, Sodium borohydride | THF, Methanol | Reflux | 4 hours | 70-92%[10] |

Experimental Protocols

Part 1: Esterification of 3-Bromo-4-fluorobenzoic acid

This protocol is adapted from a general procedure for the esterification of a similar substituted benzoic acid.[9]

Materials:

-

3-bromo-4-fluorobenzoic acid

-

Methanol (anhydrous)

-

Acetyl chloride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-fluorobenzoic acid in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly and dropwise, add acetyl chloride to the cooled solution with stirring.

-

Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to obtain methyl 3-bromo-4-fluorobenzoate as a colorless oil.[9]

Part 2: Reduction of Methyl 3-bromo-4-fluorobenzoate

This protocol is based on a general procedure for the reduction of aromatic methyl esters using a sodium borohydride-THF-methanol system.[10]

Materials:

-

Methyl 3-bromo-4-fluorobenzoate

-

Sodium borohydride powder

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of methyl 3-bromo-4-fluorobenzoate in anhydrous THF in a round-bottom flask, add sodium borohydride powder.

-

Stir the resulting suspension at 65°C for 15 minutes.

-

Add anhydrous methanol dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, quench the reaction by the slow addition of 2N HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous phase with ethyl acetate (3 x 20 ml).

-

Combine the organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude (3-bromo-4-fluorophenyl)methanol.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Safety Precautions

-

3-Bromo-4-fluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[12]

-

Sodium borohydride: In contact with water, it releases flammable gases which may ignite spontaneously. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13] Handle under an inert atmosphere and protect from moisture. Wear appropriate PPE.

-

Acetyl chloride: Corrosive and flammable. Reacts violently with water. Handle in a fume hood with appropriate PPE.

-

Methanol and THF: Flammable liquids. Handle in a well-ventilated area away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][3][4][12][13][14][15][16][17][18]

Visualizations

Caption: Experimental workflow for the reduction of 3-bromo-4-fluorobenzoic acid.

References

- 1. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Borohydride - ESPI Metals [espimetals.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. innospk.com [innospk.com]

- 6. Cas 1007-16-5,3-Bromo-4-fluorobenzoic acid | lookchem [lookchem.com]

- 7. 3-Bromo-4-fluorobenzoic acid | 1007-16-5 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 10. ias.ac.in [ias.ac.in]

- 11. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. capotchem.com [capotchem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Bromo-4-fluorobenzyl alcohol

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3-Bromo-4-fluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-fluorobenzyl alcohol is a valuable building block in organic synthesis. Its structure, featuring both bromine and fluorine substituents on the benzyl ring, offers unique reactivity for the creation of complex molecules with desired biological activities. This document outlines a reliable, laboratory-scale procedure for its synthesis via the reduction of a mixed anhydride derived from 3-bromo-4-fluorobenzoic acid. An alternative direct reduction method is also briefly described.

Reaction Scheme

The primary synthesis route involves a two-step, one-pot procedure:

Step 1: Formation of the Mixed Anhydride

3-Bromo-4-fluorobenzoic acid reacts with a chloroformate, such as methyl or ethyl chloroformate, in the presence of a tertiary amine base like triethylamine to form a mixed anhydride.

Step 2: Reduction of the Mixed Anhydride

The in-situ generated mixed anhydride is then reduced with a hydride reagent, typically sodium borohydride, to yield the desired 3-Bromo-4-fluorobenzyl alcohol.

Experimental Protocols

Primary Method: Two-Step Synthesis via Mixed Anhydride

This protocol is adapted from established procedures and offers a high yield of the target compound.[1][2]

Materials:

-

3-Bromo-4-fluorobenzoic acid

-

Methyl chloroformate

-

Triethylamine

-

Sodium borohydride

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Methylene chloride (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4.2 g of 3-bromo-4-fluorobenzoic acid and 1.95 g of methyl chloroformate in 30 ml of anhydrous tetrahydrofuran.

-

Formation of Mixed Anhydride: While stirring the solution at 20°C, add a solution of 2 g of triethylamine dissolved in 5 ml of tetrahydrofuran dropwise from the dropping funnel. After the addition is complete, continue stirring the mixture for an additional 40 minutes at 20-25°C. A precipitate of triethylamine hydrochloride will form.

-

Filtration: Filter the reaction mixture to remove the precipitated hydrochloride salt.

-

Reduction: Cool the filtrate to 10-20°C using an ice bath. Prepare a solution of 5.5 g of sodium borohydride in 20 ml of water and add it dropwise to the cooled filtrate with continuous stirring.

-

Reaction Completion: After the addition of the sodium borohydride solution, continue to stir the reaction mixture for 4 hours at 20°C.

-

Work-up: Pour the reaction mixture into 100 ml of water. Transfer the aqueous mixture to a separatory funnel and extract the product with 80 ml of methylene chloride.

-

Isolation and Drying: Separate the organic layer (methylene chloride phase) and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the magnesium sulfate and remove the solvent from the filtrate by distillation under reduced pressure (in vacuo). The resulting product is 3-bromo-4-fluorobenzyl alcohol, which should be a colorless oil.[1][2]

Alternative Method: Direct Reduction of Carboxylic Acid

This method provides a more direct route, though it may require careful control of the reaction conditions.[3]

Materials:

-

3-Bromo-4-fluorobenzoic acid (95% pure)

-

Aluminum chloride

-

Sodium borohydride

-

Diglyme

-

tert-Butyl methyl ether

-

Saturated sodium bicarbonate solution

-

10% Hydrochloric acid

-

Water, deionized

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 10.9 g of 95% pure 3-bromo-4-fluorobenzoic acid in 150 ml of diglyme at 20°C.

-

Catalyst Addition: Add 6.7 g of aluminum chloride to the solution and stir the mixture for 10 minutes at 20°C.

-

Reduction: Add 5.7 g of sodium borohydride in portions to the reaction mixture, maintaining the temperature between 20°C and 25°C.

-

Reaction Time: Allow the reaction to proceed for 12 hours.

-

Quenching: Carefully add approximately 100 ml of water dropwise to the reaction mixture, being cautious of vigorous foaming. Following this, add about 1 ml of 10% hydrochloric acid.

-

Extraction: Add approximately 100 ml of tert-butyl methyl ether and transfer the mixture to a separatory funnel. Separate the organic phase.

-

Washing: Wash the organic phase once with about 30 ml of saturated sodium bicarbonate solution.

-

Isolation: Concentrate the ether phase under reduced pressure to obtain the 4-fluoro-3-bromo-benzyl alcohol.[3]

Data Presentation

The following table summarizes the quantitative data for the primary synthesis protocol.

| Parameter | Value |

| Starting Material | 3-Bromo-4-fluorobenzoic acid |

| Amount of Starting Material | 4.2 g |

| Reducing Agent | Sodium borohydride |

| Amount of Reducing Agent | 5.5 g |

| Solvent | Tetrahydrofuran / Water |

| Reaction Temperature | 10-25°C |

| Reaction Time | ~5 hours |

| Product | 3-Bromo-4-fluorobenzyl alcohol |

| Yield | 1.95 g (95% of theory)[1] |

| Appearance | Colorless oil[1][2] |

| Purity (Typical) | ≥96.0% (by GC)[4] |

Visualization

The following diagram illustrates the experimental workflow for the primary synthesis method.

Caption: Workflow for the synthesis of 3-Bromo-4-fluorobenzyl alcohol.

References

- 1. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-Bromo-4-fluorobenzyl alcohol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Oxidation of 3-Bromo-4-fluorobenzyl Alcohol to 3-Bromo-4-fluorobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of 3-bromo-4-fluorobenzyl alcohol to the corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail several common and effective oxidation methods, offering a comparative overview to aid in methodology selection.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 3-Bromo-4-fluorobenzaldehyde is a key intermediate in the production of various active pharmaceutical ingredients and pesticides. The presence of halogen substituents on the aromatic ring requires mild and selective oxidation conditions to avoid side reactions. This document outlines protocols for several widely used oxidation reagents: Manganese Dioxide (MnO₂), TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)-mediated oxidation, Pyridinium Chlorochromate (PCC), Swern Oxidation, and methods employing nitric acid or chromic acid.

Comparative Data of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, reagent availability, and safety considerations. The following table summarizes quantitative data for the described protocols.

| Oxidation Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| Manganese Dioxide | Activated MnO₂ | Dichloromethane | 12-24 h | Room Temp. | 85-95 | >95 |

| TEMPO-mediated | TEMPO, NaOCl, KBr | Dichloromethane/Water | 1-3 h | 0 - Room Temp. | 90-98 | >98 |

| PCC | Pyridinium Chlorochromate | Dichloromethane | 2-4 h | Room Temp. | 80-90 | >95 |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Dichloromethane | 1-2 h | -78 to Room Temp. | 90-97 | >98 |

| Nitric Acid | Nitric acid | Water | 1 h | 30-35 | ~90 | >96 |

| Chromic Acid | Chromic acid or Dichromate, H₂SO₄ | Toluene/Water | Several hours | Room Temp. | 85-95 | >95 |

Experimental Protocols

Oxidation with Activated Manganese Dioxide (MnO₂)

Manganese dioxide is a mild and selective oxidizing agent for benzylic alcohols. Its heterogeneous nature simplifies the work-up procedure through simple filtration.

Protocol:

-

To a solution of 3-bromo-4-fluorobenzyl alcohol (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram of alcohol), add activated manganese dioxide (5-10 eq).

-

Stir the suspension vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese salts.

-

Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-bromo-4-fluorobenzaldehyde.

-

Purify the product by column chromatography on silica gel or recrystallization if necessary.

TEMPO-mediated Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).

Protocol:

-

Dissolve 3-bromo-4-fluorobenzyl alcohol (1.0 eq) in dichloromethane (DCM, 10 mL per gram of alcohol).

-

To this solution, add TEMPO (0.01-0.05 eq) and an aqueous solution of potassium bromide (KBr, 0.1 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

Add an aqueous solution of sodium hypochlorite (NaOCl, 1.1-1.5 eq, buffered to pH 8.5-9.5) dropwise while stirring vigorously, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC.

-

Once the starting material is consumed, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired aldehyde.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][2][3]

Protocol:

-

Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM, 15 mL per gram of PCC) in a flask equipped with a magnetic stirrer.

-

To this suspension, add a solution of 3-bromo-4-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium byproducts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure to give the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base, providing a high-yield and clean conversion.[4][5][6][7]

Protocol:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0-2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of 3-bromo-4-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30-45 minutes at this temperature.

-

Add triethylamine (Et₃N, 5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature over about 1 hour.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.

Nitric Acid Oxidation

This method provides a direct route to the aldehyde using a common and inexpensive oxidizing agent.[8]

Protocol:

-

In a suitable reaction vessel, prepare a mixture of nitric acid (e.g., 65%) and water.[8]

-

At a temperature of 30-35 °C, add 3-bromo-4-fluorobenzyl alcohol to the nitric acid solution.[8]

-

Stir the reaction mixture at room temperature for approximately 1 hour.[8]

-

Monitor the reaction progress by TLC or GC.

-